molecular formula C8H7N5 B12940477 3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine

Cat. No.: B12940477
M. Wt: 173.17 g/mol
InChI Key: ASUZTNLCAHONDF-UHFFFAOYSA-N
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Description

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization with methyl isocyanate. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted tetrazine derivatives.

Scientific Research Applications

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to various biological effects. Its unique structure allows it to bind to specific sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a range of biological activities.

    Diazine derivatives: Compounds such as pyridazine, pyrimidine, and pyrazine have similar structural features and are used in various pharmacological applications.

Uniqueness

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine is unique due to its specific combination of a tetrazine ring with a pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine is a member of the tetrazine family, characterized by a five-membered ring containing four nitrogen atoms. This compound has garnered attention due to its unique electronic properties and reactivity, particularly in biological contexts. The presence of a pyridine substituent enhances its solubility and may influence its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

C7H7N5\text{C}_7\text{H}_7\text{N}_5

This structure allows for significant reactivity due to its electron-deficient nature. The compound is known to participate in inverse electron demand Diels-Alder reactions, making it valuable in organic synthesis and bioconjugation applications.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research indicates that tetrazines can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, suggesting their potential as antimicrobial agents. This inhibition is crucial for combating infections associated with biofilms, which are notoriously resistant to treatment.

Anticancer Activity

Several studies have demonstrated that compounds within the tetrazine family exhibit anticancer properties. For instance, the National Cancer Institute (NCI) evaluated various tetrazine derivatives for their cytotoxic effects against different cancer cell lines. Notably, compounds derived from this compound showed significant activity against specific cancer types at concentrations as low as 105 M10^{-5}\text{ M} .

Case Study 1: Inhibition of Biofilm Formation

A study focused on the ability of this compound to inhibit biofilm formation by Pseudomonas aeruginosa. The results indicated a dose-dependent inhibition of biofilm formation when treated with varying concentrations of the compound. This suggests a promising avenue for developing new antimicrobial therapies targeting biofilm-associated infections.

Case Study 2: Anticancer Efficacy

In a series of anticancer assays conducted by the NCI on various tetrazine derivatives including this compound:

  • Compound Efficacy : Compounds exhibited IC50 values ranging from 0.005 M0.005\text{ M} to 10 M10\text{ M} against various cancer cell lines.
  • Mechanism of Action : The mechanism was hypothesized to involve induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compound Pyridine substituentHigh reactivity in Diels-Alder reactions
3-Methyl-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine Pyrimidine substituentDifferent electronic properties
3-Di(pyridin-2-yl)-1,2,4,5-tetrazine Two pyridine groupsIncreased reactivity
6-(pyridin-2-yl)-1,2,4-triazole Triazole ringDifferent reactivity patterns

This comparison highlights the unique aspects of this compound while illustrating how similar compounds may differ in terms of structure and potential applications.

Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

3-methyl-6-pyridin-2-yl-1,2,4,5-tetrazine

InChI

InChI=1S/C8H7N5/c1-6-10-12-8(13-11-6)7-4-2-3-5-9-7/h2-5H,1H3

InChI Key

ASUZTNLCAHONDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=CC=N2

Origin of Product

United States

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